![molecular formula C24H26ClN5O3S B2803368 N-苄基-N'-[2-(4-甲基苯基)咪唑并[1,2-a]吡啶-3-基]脲 CAS No. 1251615-68-5](/img/structure/B2803368.png)

N-苄基-N'-[2-(4-甲基苯基)咪唑并[1,2-a]吡啶-3-基]脲

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

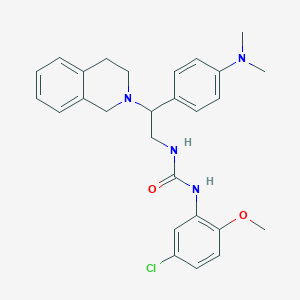

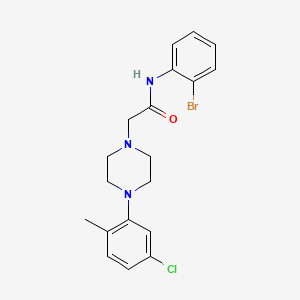

“N-benzyl-N’-[2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]urea” is a chemical compound that belongs to the class of imidazo[1,2-a]pyridines . Imidazo[1,2-a]pyridines are known for their broad spectrum of biological activity and can be used as antibacterial, antifungal, antiviral, and anti-inflammatory drugs . They have also been proposed for the treatment of cancer, cardiovascular diseases, and Alzheimer’s disease .

Synthesis Analysis

The synthesis of substituted imidazo[1,2-a]pyridin-3-yl-acetic acids, which includes “N-benzyl-N’-[2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]urea”, has been developed based on the multicomponent condensation of 2-aminopyridines with arylglyoxals and Meldrum’s acid . The main literature method for the synthesis of these compounds consists of condensation of substituted 2-aminopyridines with α-halo ketones followed by the introduction of carboxymethyl function into the structure of the resulting imidazo[1,2-a]pyridine .Molecular Structure Analysis

The molecular structure of “N-benzyl-N’-[2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]urea” can be analyzed using various spectroscopic techniques. For instance, the 1H NMR spectrum of a similar compound, [2-(4-Methylphenyl)imidazo[1,2-a]pyridin-3-yl]acetic acid, has been reported .Chemical Reactions Analysis

The chemical reactions involving “N-benzyl-N’-[2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]urea” can be analyzed based on the reactions of imidazo[1,2-a]pyridines. These compounds can undergo various reactions, including CuI-catalyzed aerobic oxidative synthesis from 2-aminopyridines and acetophenones .Physical And Chemical Properties Analysis

The physical and chemical properties of “N-benzyl-N’-[2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]urea” can be inferred from similar compounds. For example, [2-(4-Methylphenyl)imidazo[1,2-a]pyridin-3-yl]acetic acid is a white powder with a melting point of 240–241°C .科学研究应用

合成和化学性质

- 该化合物参与了与咪唑并[4,5-b]吡啶-2-酮和类似杂环化合物合成相关的研究,这些化合物在有机化学领域具有重要意义 (Yutilov et al., 2006)。

酶抑制和抗癌活性

- 该化合物的衍生物已被合成并评估其酶抑制特性和潜在的抗癌活性。例如,类似于 N-苄基-N'-[2-(4-甲苯基)咪唑并[1,2-a]吡啶-3-基]脲的化合物已显示出对各种癌细胞系的体外抗肿瘤活性 (Mustafa et al., 2014)。

分子结构和振动特性

- 已经对类似的咪唑并[1,2-a]吡啶衍生物的晶体结构和振动特性进行了研究,提供了对这些化合物的分子结构和稳定性的见解 (Chen et al., 2021)。

抗菌特性

- 一些 N-苄基-N'-[2-(4-甲苯基)咪唑并[1,2-a]吡啶-3-基]脲的衍生物已被研究其抗菌特性,显示出作为抗菌剂的潜力 (Ladani et al., 2009)。

作用机制

Target of Action

The compound N-Benzyl-N’-[2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]urea is known to target the Cyclooxygenase-2 (COX-2) enzyme . The COX-2 enzyme is responsible for the production of prostaglandins, which play a crucial role in the inflammatory process .

Mode of Action

The compound acts as a COX-2 inhibitor , blocking the activity of the COX-2 enzyme . This inhibition prevents the production of prostaglandins, thereby reducing inflammation .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the prostaglandin synthesis pathway . By inhibiting the COX-2 enzyme, the compound disrupts the conversion of arachidonic acid to prostaglandins . This disruption leads to a decrease in prostaglandin levels, which in turn reduces inflammation .

Pharmacokinetics

Like other cox-2 inhibitors, it is likely to be absorbed in the gastrointestinal tract, metabolized in the liver, and excreted in the urine .

Result of Action

The inhibition of the COX-2 enzyme by this compound leads to a reduction in inflammation . This is due to the decreased production of prostaglandins, which are key mediators of the inflammatory response .

未来方向

The development of new methods for the synthesis of imidazo[1,2-a]pyridin-3-yl-acetic acids, which includes “N-benzyl-N’-[2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]urea”, is an urgent task . Multicomponent reactions represent an effective tool for approaching this problem, as they allow obtaining a wide range of products, avoiding the complex sequence of multistage syntheses .

属性

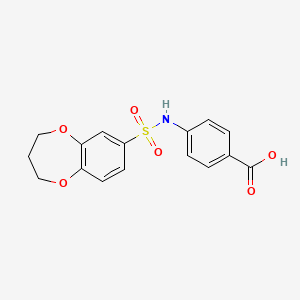

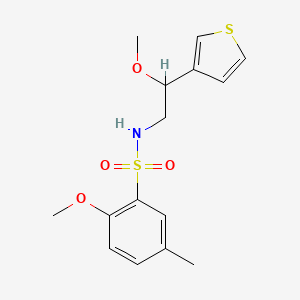

IUPAC Name |

N-(5-chloro-2-methoxyphenyl)-2-[6-[4-(4-methoxyphenyl)piperazin-1-yl]pyrimidin-4-yl]sulfanylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H26ClN5O3S/c1-32-19-6-4-18(5-7-19)29-9-11-30(12-10-29)22-14-24(27-16-26-22)34-15-23(31)28-20-13-17(25)3-8-21(20)33-2/h3-8,13-14,16H,9-12,15H2,1-2H3,(H,28,31) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXYCJOOGBHQXQJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)N2CCN(CC2)C3=CC(=NC=N3)SCC(=O)NC4=C(C=CC(=C4)Cl)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H26ClN5O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

500.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(5-chloro-2-methoxyphenyl)-2-({6-[4-(4-methoxyphenyl)piperazin-1-yl]pyrimidin-4-yl}sulfanyl)acetamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(E)-but-2-enyl]-6-cyclopentyl-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2803291.png)

![6-[[4-(3-methoxyphenyl)-5-[(4-nitrophenyl)methylsulfanyl]-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione](/img/no-structure.png)

![N-[2-[3-[2-oxo-2-[4-(trifluoromethoxy)anilino]ethyl]sulfanylindol-1-yl]ethyl]thiophene-2-carboxamide](/img/structure/B2803295.png)

![1-(6-cyclopropylpyrimidin-4-yl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)piperidine-4-carboxamide](/img/structure/B2803296.png)

![7-Ethoxy-5-(4-methoxyphenyl)-2-(pyridin-3-yl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B2803303.png)

![4-(6-methoxybenzo[d]thiazol-2-yl)-N-(2-(trifluoromethyl)phenyl)piperazine-1-carboxamide](/img/structure/B2803305.png)

![8-Methyl-1-thia-4-azaspiro[4.5]decane](/img/structure/B2803307.png)